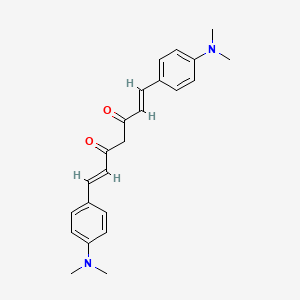

1,7-Bis(4-(dimethylamino)phenyl)hepta-1,6-diene-3,5-dione

Description

(1E,6E)-1,7-Bis(4-(dimethylamino)phenyl)hepta-1,6-diene-3,5-dione (hereafter referred to by its systematic name) is a synthetic curcuminoid derivative designed to enhance the photophysical and biological properties of natural curcumin. Structurally, it features a hepta-1,6-diene-3,5-dione backbone substituted with 4-(dimethylamino)phenyl groups at the terminal positions (). This compound exhibits a planar conjugated system, which contributes to its strong absorption in the visible spectrum (λmax ≈ 420–450 nm) and fluorescent emission, making it a promising candidate for photodynamic therapy (PDT) and bioimaging applications .

Key synthetic routes involve Claisen-Schmidt condensation of 4-(dimethylamino)benzaldehyde with diketone precursors, yielding crystals with high purity and stability . Its photophysical properties, including increased reactive oxygen species (ROS) generation and specific intracellular localization, have been validated in preclinical studies . Additionally, palladium(II) complexes of this compound demonstrate enhanced cytotoxicity against human colon carcinoma cells (HT-29 and DLD-1), attributed to improved cellular uptake and selective targeting of cancer stem cells .

Properties

Molecular Formula |

C23H26N2O2 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

(1E,6E)-1,7-bis[4-(dimethylamino)phenyl]hepta-1,6-diene-3,5-dione |

InChI |

InChI=1S/C23H26N2O2/c1-24(2)20-11-5-18(6-12-20)9-15-22(26)17-23(27)16-10-19-7-13-21(14-8-19)25(3)4/h5-16H,17H2,1-4H3/b15-9+,16-10+ |

InChI Key |

QWNDFMRIRKGHKE-KAVGSWPWSA-N |

Isomeric SMILES |

CN(C1=CC=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)N(C)C)C |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)N(C)C |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation Approach

The most common and effective method to synthesize this compound is through an aldol condensation reaction between 2,4-pentanedione (acetylacetone) and 4-(dimethylamino)benzaldehyde under controlled conditions.

Reaction Scheme :

2 equivalents of 4-(dimethylamino)benzaldehyde react with 1 equivalent of 2,4-pentanedione in the presence of a base or catalyst to form the conjugated diene-dione structure characteristic of the target compound.-

- Solvent: Chloroform or ethanol

- Catalyst: Triphenylphosphine or piperidine

- Temperature: Around 75 °C

- Reaction Time: Approximately 12 hours

- Monitoring: Thin Layer Chromatography (TLC) to track reaction progress

Workup and Purification :

After completion, the reaction mixture is evaporated to dryness, followed by extraction with chloroform-water mixtures. The organic layer is separated, dried, and the crude product is purified by column chromatography using petroleum ether/ethyl acetate (1:1) as eluent.-

- Yield: Approximately 52-60%

- Appearance: Reddish to yellow solid

- Melting Point: 120–198 °C (varies slightly depending on purity and exact method)

- Molecular Formula: C30H29NO6

- Molecular Weight: ~499.56 g/mol

This method is well-documented in the literature and provides a reliable route to the compound with moderate to good yields.

Catalytic Hydrogenation and Nanoparticle-Assisted Synthesis

An alternative preparation involves catalytic hydrogenation and nanoparticle-assisted reactions, which can improve yield and selectivity.

-

- Platinum-iron-nickel hydroxide composite nanoparticles

- Palladium on activated carbon (Pd/C)

-

- Solvent: Ethanol or ethyl acetate

- Temperature: Room temperature (~24 °C) for nanoparticle catalysis; hydrogen atmosphere for Pd/C catalysis

- Time: 1 hour for nanoparticle catalysis; variable for Pd/C hydrogenation

Procedure :

The curcumin analog or precursor is subjected to catalytic hydrogenation in the presence of the catalyst under mild conditions. The reaction mixture is stirred, solvent evaporated under reduced pressure, and the product crystallized from ethanol.Yields :

- Nanoparticle catalyst method: Up to 92.9% yield reported

- Pd/C hydrogenation: Efficient conversion with good yields, depending on substrate and conditions

-

- High yield and purity

- Mild reaction conditions

- Potential for scale-up

This method is particularly useful for synthesizing monocarbonyl curcumin analogs and derivatives with specific functional groups, including the dimethylamino substituent.

Variations in Substituents and Reaction Optimization

Research has explored the effect of different substituents on the aromatic rings and the spacer between them, affecting the synthesis and properties of the final compound.

- Substituted benzaldehydes such as 4-(dimethylamino)benzaldehyde are used to introduce the dimethylamino groups.

- Reaction parameters such as solvent choice, catalyst type, temperature, and reaction time are optimized to maximize yield and purity.

- Purification techniques include recrystallization and column chromatography to isolate the desired compound from side products.

Summary Table of Preparation Methods

Detailed Research Findings

Spectroscopic Characterization :

The synthesized compound exhibits characteristic IR peaks corresponding to hydroxyl groups (~3380 cm⁻¹), C-H stretching (~2923 cm⁻¹), C=C bonds (~1512 cm⁻¹), and C-N stretching (~1374 cm⁻¹). NMR data confirm the presence of aromatic protons, olefinic protons, and dimethylamino substituents.Reaction Monitoring :

Thin Layer Chromatography (TLC) is routinely used to monitor the progress of the aldol condensation, with Rf values indicating completion.Purification :

Column chromatography using petroleum ether/ethyl acetate mixtures effectively separates the product from impurities.Yield Optimization : The use of nanoparticle catalysts significantly improves yield and reduces reaction time compared to traditional aldol condensation.

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(4-(dimethylamino)phenyl)hepta-1,6-diene-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides (Cl-, Br-) and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

1,7-Bis(4-(dimethylamino)phenyl)hepta-1,6-diene-3,5-dione serves as a ligand in the formation of metal complexes. These complexes can exhibit catalytic properties and biological activities that are being explored for various applications.

Table 1: Potential Metal Complexes

| Metal | Application Area | Observations |

|---|---|---|

| Palladium | Catalysis | Enhanced reactivity in organic synthesis |

| Platinum | Anticancer agents | Potential for targeted drug delivery |

Biology

This compound has shown promising cytotoxic effects against several cancer cell lines, particularly colon carcinoma. Studies indicate that it may induce apoptosis in cancer cells through various mechanisms.

Case Study: Cytotoxicity Against Colon Carcinoma

- Study Reference: Cytotoxic activity of palladium(II) complexes of this compound was investigated.

- Findings: The compound exhibited a significant reduction in cell viability at specific concentrations compared to control groups .

Medicine

Due to its enhanced biological activity compared to curcumin, this compound is being investigated for its potential use in cancer therapy . Its mechanism of action includes interaction with cellular targets that regulate cell growth and apoptosis.

Mechanism of Action:

Mechanism of Action

The mechanism of action of 1,7-Bis(4-(dimethylamino)phenyl)hepta-1,6-diene-3,5-dione involves its interaction with cellular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is part of a broader family of diarylheptanoids and curcumin derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, photophysical properties, and biological activities.

Structural and Substituent Variations

Table 1: Structural Comparison of Key Analogues

Photophysical and Biochemical Properties

- Electronic Effects of Substituents: The dimethylamino groups in the target compound act as strong electron donors, red-shifting its absorption maxima compared to curcumin (420–450 nm vs. 420–430 nm) . This enhances its utility in PDT by improving light penetration depth in tissues. Fluorinated derivatives (e.g., CDF) exhibit higher photostability and bioavailability due to reduced metabolic degradation, a limitation of natural curcumin . Chlorophenyl analogues (e.g., 1d) show reduced conjugation and blue-shifted absorption (λmax ≈ 380 nm), correlating with weaker ROS generation .

- Biological Activity: The target compound’s palladium(II) complexes demonstrate superior cytotoxicity (IC50 ≈ 12–18 µM in HT-29 cells) compared to non-complexed curcuminoids (IC50 > 50 µM) . Compound 19, with a 4-dimethylaminobenzylidene moiety, shows 82% inhibition of prostate cancer cell proliferation at 10 µM, outperforming curcumin . HPHDD exhibits dual functionality, with 85% corrosion inhibition efficiency in acidic media and moderate antitumor activity .

Pharmacokinetic and Toxicity Profiles

- Curcumin suffers from rapid systemic clearance (t1/2 ≈ 1–2 hours) and low bioavailability (<1%) due to poor solubility and glucuronidation .

- The target compound’s dimethylamino groups improve lipid solubility, enhancing cellular uptake and retention .

- CDF and Compound 19 leverage fluorination and methoxy groups, respectively, to achieve plasma concentrations 5–10× higher than curcumin in murine models .

Biological Activity

1,7-Bis(4-(dimethylamino)phenyl)hepta-1,6-diene-3,5-dione, also known as compound 1e , is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on cholinesterase enzymes, cytotoxicity in cancer cells, and the synthesis of its metal complexes.

Chemical Structure and Synthesis

The chemical formula for this compound is . The compound features a hepta-diene core with two dimethylamino-substituted phenyl groups. The synthesis of this compound typically involves multi-step organic reactions that yield a reddish powder with a reported yield of approximately 52% .

Synthesis Details

- Yield : 52%

- Appearance : Reddish powder

- Key Reagents : Various aromatic aldehydes and ketones through condensation reactions.

Cholinesterase Inhibition

Cholinesterases are critical enzymes in the nervous system that break down acetylcholine. Inhibition of these enzymes has therapeutic implications in treating neurodegenerative diseases such as Alzheimer's. Compound 1e has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

In Vitro Studies

- IC50 Values :

- AChE: 3267.95 nM

- BuChE: Higher values indicating lower activity compared to AChE

- Comparison with Standard : Donepezil (standard drug) showed an IC50 of 9.31 nM, indicating that while compound 1e exhibits some inhibitory activity, it is significantly less potent than donepezil .

Cytotoxic Activity

The cytotoxic potential of compound 1e has been investigated against human colon carcinoma cells. In studies involving palladium(II) complexes of this compound, it was observed that:

- The ligand itself showed no significant toxic effects against colon cancer cells.

- However, its metal complexes exhibited varied cytotoxic activities, suggesting that the biological activity may be enhanced through complexation .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of compound 1e with cholinesterase enzymes. The docking scores indicated favorable interactions with key active site residues:

- AChE Docking Score : -12.089

- BuChE Docking Score : -10.962

These scores suggest that the compound can effectively bind to the active sites of these enzymes, potentially leading to its inhibitory effects .

Data Summary

The following table summarizes key biological activities and findings related to compound 1e:

| Biological Activity | IC50 Values (nM) | Remarks |

|---|---|---|

| AChE Inhibition | 3267.95 | Less potent than donepezil (9.31 nM) |

| BuChE Inhibition | Higher than AChE | Lower activity compared to AChE |

| Cytotoxicity | Non-toxic | No significant effect on colon cancer cells |

| Metal Complex Activity | Varies | Enhanced cytotoxicity observed |

Study on Cholinesterase Activity

In a study published in MDPI, various analogs including compound 1e were tested for their cholinesterase inhibition capabilities. The results indicated that while some analogs showed promising activity, compound 1e was less effective compared to others like 1d and 1c .

Study on Palladium Complexes

Research conducted on palladium(II) complexes of compound 1e revealed their potential as anticancer agents. The study highlighted the synthesis and characterization of these complexes and their varying degrees of cytotoxicity against human colon carcinoma cells .

Q & A

What spectroscopic techniques are recommended for characterizing 1,7-Bis(4-(dimethylamino)phenyl)hepta-1,6-diene-3,5-dione?

Basic Research Question

Methodological Answer:

Characterization should employ a combination of nuclear magnetic resonance (NMR), UV-Vis spectroscopy, and mass spectrometry (MS). For NMR, analyze and spectra to confirm substituent positions and conjugation patterns. UV-Vis spectroscopy is critical for identifying electronic transitions linked to the extended π-system, particularly the enedione moiety. High-resolution MS (HRMS) or matrix-assisted laser desorption/ionization (MALDI) can validate molecular weight and purity.

Relevant Data:

- Example Reference Compound: A structurally similar diarylheptanoid (CHO) in was characterized using melting point (170–175°C) and spectral data, highlighting the importance of cross-referencing physical and spectroscopic properties .

How can researchers design experiments to optimize the synthesis yield of this compound?

Basic Research Question

Methodological Answer:

Apply factorial design principles to identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Use a central composite design (CCD) to minimize experiments while maximizing data resolution. For example:

- Variables: Reaction time (6–24 hrs), temperature (60–120°C), molar ratio (1:1 to 1:3).

- Response Surface Analysis: Quantify yield variations and identify optimal conditions.

Supporting Evidence: - emphasizes reducing experimental iterations through statistical design of experiments (DoE), which is critical for process optimization in chemical synthesis .

How should conflicting data on the compound’s photophysical properties be resolved?

Advanced Research Question

Methodological Answer:

Contradictions in fluorescence quantum yield or excitation/emission maxima may arise from solvent polarity, aggregation, or impurities. Address discrepancies by:

Standardizing Conditions: Use degassed solvents and inert atmospheres to minimize oxidation.

Comparative Analysis: Cross-reference with structurally analogous fluorophores like 1,6-diphenyl-1,3,5-hexatriene (DPH), which exhibits solvent-dependent fluorescence shifts ( ) .

Computational Validation: Perform density functional theory (DFT) calculations to model excited-state behavior.

What methodological approaches are suitable for studying the compound’s stability under varying pH and temperature?

Advanced Research Question

Methodological Answer:

Design accelerated stability studies using:

- pH Gradients: Test stability in buffers (pH 3–11) with HPLC monitoring.

- Thermal Stress: Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks.

- Kinetic Modeling: Apply Arrhenius equations to predict degradation rates.

Safety Considerations: - and highlight handling protocols for air-sensitive compounds, including storage under nitrogen and avoidance of oxidizing agents .

How can the compound’s role in electron-transfer processes be investigated electrochemically?

Advanced Research Question

Methodological Answer:

Use cyclic voltammetry (CV) and differential pulse voltammetry (DPV) to determine redox potentials:

Working Electrode: Glassy carbon or platinum.

Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF) in anhydrous acetonitrile.

Reference System: Compare with ferrocene/ferrocenium (Fc/Fc).

Interpretation:

- Oxidation/reduction peaks correlate with the dimethylamino groups’ electron-donating capacity and the enedione’s electron-deficient core.

What strategies are effective for resolving contradictions in reported biological activity data?

Advanced Research Question

Methodological Answer:

Discrepancies in bioactivity (e.g., antimicrobial or anticancer efficacy) require:

Dose-Response Replication: Validate assays across multiple cell lines or microbial strains.

Meta-Analysis: Systematically compare studies using standardized metrics (e.g., IC, MIC).

Mechanistic Studies: Use knock-out models or enzyme inhibition assays to isolate molecular targets.

Theoretical Framework:

How can computational methods predict the compound’s reactivity in novel reactions?

Advanced Research Question

Methodological Answer:

Employ molecular dynamics (MD) simulations and quantum mechanical calculations:

Reactive Site Identification: Localize electron density via electrostatic potential maps.

Transition State Analysis: Use Gaussian or ORCA software to model reaction pathways.

Validation: Compare predicted vs. experimental kinetic data (e.g., rate constants).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.